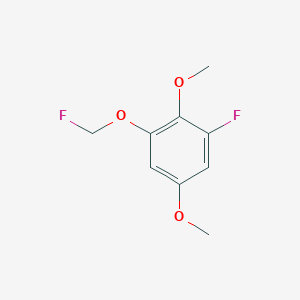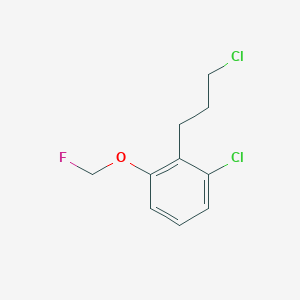
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and a fluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has a chlorine atom at the 1-position.
Introduction of the 3-Chloropropyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzene derivative reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluoromethoxy Group: The final step involves the introduction of the fluoromethoxy group. This can be done through a nucleophilic substitution reaction where the intermediate product reacts with fluoromethyl ether under basic conditions.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to modify the propyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products with different nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Products with modified or reduced propyl groups.
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(3-chloropropyl)benzene: Lacks the fluoromethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-3-(fluoromethoxy)benzene: Lacks the 3-chloropropyl group, affecting its physical and chemical properties.
2-Chloro-3-(fluoromethoxy)benzene: Different substitution pattern on the benzene ring, leading to different reactivity and applications.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is unique due to the presence of both the 3-chloropropyl and fluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11Cl2FO |
|---|---|
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
1-chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
Clé InChI |
ZYYIHKICMMJNOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CCCCl)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



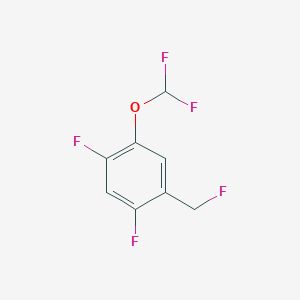
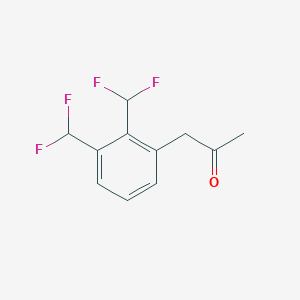

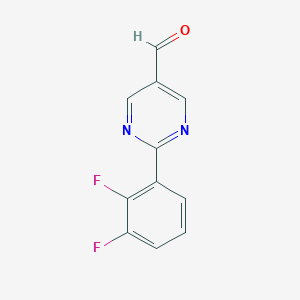
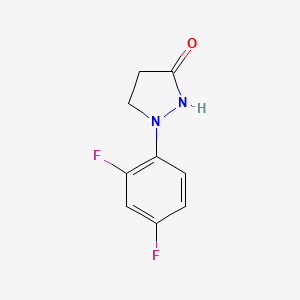
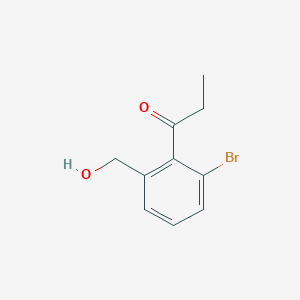
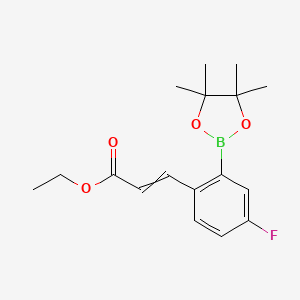
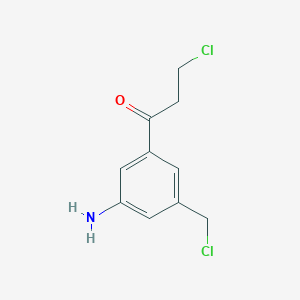
![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)

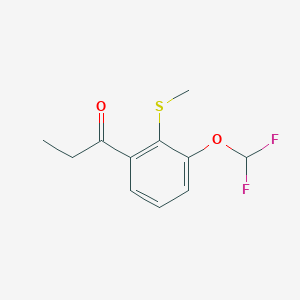
![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
